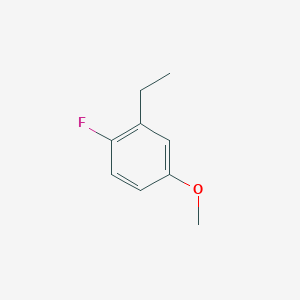

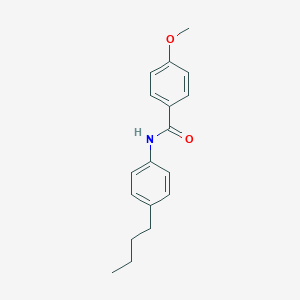

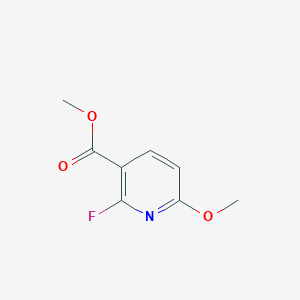

![molecular formula C15H19N3O3 B181561 1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione CAS No. 6532-17-8](/img/structure/B181561.png)

1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione, commonly referred to as HEPID, is a novel small molecule that has been studied for its potential use as a therapeutic agent. HEPID has a unique structure that allows it to interact with a variety of proteins, making it an attractive target for drug discovery. HEPID has been studied for its ability to modulate the activity of several enzymes involved in the metabolism of nucleic acids, lipids, and carbohydrates. Additionally, HEPID has been investigated for its potential to modulate the activity of several different kinases and phosphatases, which could lead to the development of novel therapeutic agents.

科学的研究の応用

Alpha 1 Adrenoceptor Affinity

One study explored the in vitro alpha 1 adrenoceptor affinity of a series of pyrimido[5,4-b]indole derivatives, identifying potent alpha 1 adrenoceptor ligands. Modifications in the structure led to significant selectivity for alpha 1 over other receptors, highlighting the potential therapeutic applications of these compounds in targeting specific receptor subtypes (Russo et al., 1991).

Synthesis Pathways

Another study focused on the synthesis of indoles, utilizing piperazine-2,5-dione to prepare various indole derivatives. This research provides valuable insight into the synthetic strategies that can be employed to create complex molecules with potential biological activities (Akeng’a & Read, 2005).

Spiro Compound Derivatives

The synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-bromosuccinimide, either in the presence or absence of water, were studied, revealing the formation of novel spiro compounds. This work contributes to the understanding of chemical reactions that produce structurally unique molecules (Shin et al., 1983).

Anticancer Activity

Research into the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives evaluated these compounds for their anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Kumar et al., 2013).

5-HT6R Ligands for Cognitive Disorders

A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were synthesized and identified as potent ligands for the 5-HT6 receptor, showing promise in the treatment of cognitive disorders due to their in vitro binding affinity and selectivity (Nirogi et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as how it is handled and used. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

将来の方向性

The future research directions for “1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione” could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, as well as its safety and environmental impact .

特性

IUPAC Name |

1-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-10-9-16-5-7-17(8-6-16)11-18-13-4-2-1-3-12(13)14(20)15(18)21/h1-4,19H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXQBRVBSJXDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366711 |

Source

|

| Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione | |

CAS RN |

6532-17-8 |

Source

|

| Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)